![molecular formula C26H38N2O B1619331 4,4'-Diheptylazoxybenzene CAS No. 37592-89-5](/img/structure/B1619331.png)
4,4'-Diheptylazoxybenzene
Overview
Description
4,4’-Diheptylazoxybenzene is a chemical compound with the molecular formula C26H38N2O . Its molecular weight is 394.5927 . It is also known by other names such as 1,2-Bis(4-heptylphenyl)diazene 1-oxide, 1-Heptyl-4-[(Z)-(4-heptylphenyl)-NNO-azoxy]benzene, and (Z)-Bis(4-heptylphenyl)diazene-1-ium-1-olate .
Molecular Structure Analysis
The molecular structure of 4,4’-Diheptylazoxybenzene consists of two heptylphenyl groups connected by a diazene 1-oxide group . The structure can be represented as 1-Heptyl-4-[(Z)-(4-heptylphenyl)-NNO-azoxy]benzene .Scientific Research Applications
Dielectric Studies in Liquid Crystals 4,4'-Diheptylazoxybenzene (D7AOB) has been extensively studied in the context of dielectric properties within liquid crystals. Research has shown that D7AOB, along with similar compounds, exhibits significant dielectric anisotropies in different phases such as nematic, smectic, and isotropic. These studies provide insights into the molecular relaxation processes within these phases, which are crucial for understanding the material's applications in displays and other devices utilizing liquid crystals (Oka, Sinha, Glorieux, & Thoen, 2004).
Spectroscopy and Molecular Orientation Another application of D7AOB in scientific research is its use in infrared spectroscopy as a solvent. This method enables the measurement of molecular orientation within liquid crystals when subjected to external magnetic fields. It has been used to study the degree of orientation of molecules like 4-bromobenzonitrile and 4-cyanobenzoic acid (Hansen, 1969).
properties
IUPAC Name |
(4-heptylphenyl)-(4-heptylphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-28(29)26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBNLWGTPRDGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diheptylazoxybenzene | |
CAS RN |
37592-89-5 | |
Record name | (4,4'-Diheptyl)azoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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